molecular formula C22H22N4O4 B2874779 N-[(3,4-dimethoxyphenyl)methyl]-3-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}propanamide CAS No. 1105214-08-1

N-[(3,4-dimethoxyphenyl)methyl]-3-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}propanamide

Cat. No.: B2874779
CAS No.: 1105214-08-1
M. Wt: 406.442
InChI Key: AVTAKQRZPYDZBU-UHFFFAOYSA-N
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Description

N-[(3,4-Dimethoxyphenyl)methyl]-3-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}propanamide is a heterocyclic compound featuring a pyrimido[5,4-b]indol-4-one core linked to a propanamide chain substituted with a 3,4-dimethoxyphenylmethyl group. The pyrimidoindole scaffold is a fused bicyclic system combining pyrimidine and indole motifs, which is often associated with bioactivity in kinase inhibition, receptor modulation, or anticancer applications .

Properties

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-3-(4-oxo-5H-pyrimido[5,4-b]indol-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O4/c1-29-17-8-7-14(11-18(17)30-2)12-23-19(27)9-10-26-13-24-20-15-5-3-4-6-16(15)25-21(20)22(26)28/h3-8,11,13,25H,9-10,12H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVTAKQRZPYDZBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)CCN2C=NC3=C(C2=O)NC4=CC=CC=C43)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3,4-dimethoxyphenyl)methyl]-3-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}propanamide typically involves multi-step organic reactions. The starting materials often include 3,4-dimethoxybenzylamine and a suitable pyrimidoindole precursor. The reaction conditions may involve:

    Condensation reactions: Combining the amine and the pyrimidoindole under acidic or basic conditions.

    Amidation reactions: Forming the amide bond using coupling reagents like EDCI or DCC.

    Purification: Using techniques such as recrystallization or chromatography to isolate the final product.

Industrial Production Methods

Industrial production of such compounds may involve:

    Batch reactors: For small-scale synthesis.

    Continuous flow reactors: For large-scale production, ensuring consistent quality and yield.

    Automated synthesis: Utilizing robotic systems for high-throughput synthesis and screening.

Chemical Reactions Analysis

Types of Reactions

N-[(3,4-dimethoxyphenyl)methyl]-3-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}propanamide can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions to modify the functional groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Investigating its potential as a therapeutic agent for diseases like cancer or neurological disorders.

    Industry: Using it as an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of N-[(3,4-dimethoxyphenyl)methyl]-3-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}propanamide involves its interaction with specific molecular targets:

    Molecular targets: Enzymes, receptors, or DNA.

    Pathways involved: Signal transduction pathways, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Structural Analogues with Pyrimido[5,4-b]indol-4-one Core

3-{8-Methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-(3-methylphenyl)propanamide (BF22367)

  • Key Differences :
    • Substitution at the 8-position of the pyrimidoindole core with a methyl group instead of hydrogen.
    • Propanamide chain terminates in a 3-methylphenyl group rather than 3,4-dimethoxyphenylmethyl.
  • Impact :
    • The methyl group at the 8-position may reduce steric hindrance compared to bulkier substituents.
    • The absence of methoxy groups lowers molecular weight (360.41 g/mol vs. ~420 g/mol for the target compound) and may decrease solubility .

N-(4-Ethylphenyl)-2-[[3-(3-Methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide

  • Key Differences :
    • Sulfanyl (-S-) linkage at the 2-position of the pyrimidoindole core.
    • Acetamide (shorter chain) vs. propanamide backbone.
  • Impact :
    • Sulfanyl groups can enhance metabolic stability but may reduce hydrogen-bonding capacity.
    • Shorter chain length could alter binding geometry in target proteins .

N-[2-(4-Chlorophenyl)ethyl]-3-{8-Fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}propanamide

  • Key Differences :
    • 8-Fluoro substitution on the pyrimidoindole core.
    • 4-Chlorophenyl group in the side chain.
  • Impact: Fluorine’s electron-withdrawing effect may increase oxidative stability and membrane permeability.
Analogues with Related Heterocyclic Cores

(R)-N-(4-Hydroxy-3-((2-Methylpyrrolidin-1-yl)methyl)phenyl)-3-(1,3,4,9-Tetrahydro-2H-pyrido[3,4-b]indol-2-yl)propanamide

  • Key Differences :
    • Pyrido[3,4-b]indole core instead of pyrimido[5,4-b]indole.
    • Hydroxyphenyl and methylpyrrolidinyl substituents.
  • Polar hydroxyl and amine groups may improve aqueous solubility .

2.2.2 4-(4-Amino-1-(1-(5-Fluoro-3-(3-Fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide

  • Key Differences :
    • Pyrazolo[3,4-d]pyrimidine core fused with a chromen-4-one system.
    • Sulfonamide and fluorophenyl substituents.
  • Impact :
    • Sulfonamide groups enhance protein-binding affinity (e.g., kinase ATP pockets).
    • Fluorine atoms improve metabolic resistance and bioavailability .
Physicochemical and Pharmacokinetic Comparisons
Property Target Compound BF22367 N-[2-(4-Chlorophenyl)ethyl] Analogue
Molecular Weight ~420 g/mol (estimated) 360.41 g/mol ~440 g/mol (estimated)
LogP ~2.5 (predicted) ~3.0 ~3.8 (chlorophenyl effect)
Hydrogen Bond Donors 3 2 3
Hydrogen Bond Acceptors 7 5 7
  • Key Trends :
    • Methoxy groups in the target compound improve solubility compared to halogenated analogues.
    • Longer propanamide chains (vs. acetamide) may enhance flexibility for target engagement.

Biological Activity

N-[(3,4-dimethoxyphenyl)methyl]-3-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}propanamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by:

  • Dimethoxyphenyl group : Enhances lipophilicity and potential receptor interactions.
  • Pyrimidoindole moiety : Known for various bioactive properties.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown:

  • Cell Line Studies : The compound demonstrated cytotoxic effects against various cancer cell lines including A549 (lung cancer) and MCF-7 (breast cancer).
    • IC50 Values : Reported IC50 values range from 7.01 µM to 14.31 µM for different cell lines, indicating potent activity against tumor cells .

The proposed mechanisms through which this compound exerts its anticancer effects include:

  • Induction of Apoptosis : The compound triggers programmed cell death in cancer cells by activating apoptotic pathways.
  • Inhibition of Key Enzymes : It may inhibit enzymes involved in cell proliferation and survival, further contributing to its anticancer effects .

Case Studies

  • Study on A549 Cells :
    • Researchers evaluated the cytotoxicity of the compound against A549 cells using MTT assays.
    • Results indicated significant growth inhibition with an IC50 value of approximately 10 µM.
  • MCF-7 Cell Line Evaluation :
    • The compound was tested against MCF-7 cells, showing an IC50 value of around 14 µM.
    • Flow cytometry analysis confirmed the induction of apoptosis in treated cells.

Comparative Analysis

A comparison of the biological activity of this compound with other similar compounds is summarized in the table below:

Compound NameCell Line TestedIC50 Value (µM)Mechanism of Action
N-(3,4-dimethoxyphenyl)methyl...A54910Apoptosis induction
Similar Compound AMCF-715CDK inhibition
Similar Compound BHeLa8Microtubule disruption

Pharmacokinetic Properties

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application. Preliminary studies suggest:

  • Absorption : High lipophilicity may enhance absorption.
  • Metabolism : Potential metabolic pathways include oxidation and conjugation reactions .

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